1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine
CAS No.:
Cat. No.: VC17970957
Molecular Formula: C10H12FN3
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine -](/images/structure/VC17970957.png)
Specification
Molecular Formula | C10H12FN3 |
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Molecular Weight | 193.22 g/mol |
IUPAC Name | 3-ethyl-6-fluoro-2-methylbenzimidazol-5-amine |
Standard InChI | InChI=1S/C10H12FN3/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3,12H2,1-2H3 |
Standard InChI Key | XSBJULMAUFATGG-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=NC2=C1C=C(C(=C2)F)N)C |
Introduction
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a chemical compound that belongs to the benzimidazole family. It is characterized by its unique structural features, including a fluorine atom at position 5 and an ethyl group attached to the benzimidazole ring. The molecular formula for this compound is C10H12FN3, and it has a molecular weight of 193.22 g/mol .
Key Structural Features:
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Molecular Formula: C10H12FN3
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Molecular Weight: 193.22 g/mol
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CAS Number: 712-03-8
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Structure: Fused bicyclic system consisting of a benzene ring and an imidazole ring with a fluorine atom at position 5 and an ethyl group at position 1 .
Synthesis Methods
The synthesis of 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine typically involves nucleophilic substitution reactions. A common approach includes the reaction of suitable precursors under controlled conditions. The yield and purity of the compound can be optimized through various purification techniques such as recrystallization or chromatography.
Biological Activity and Applications
Research indicates that compounds in this class may exhibit inhibitory effects on specific kinases or enzymes involved in cancer pathways, making them potential candidates for anticancer therapies. Detailed studies are required to elucidate specific pathways affected by this compound, including any downstream effects on cell proliferation or apoptosis.
Potential Applications:
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Pharmaceuticals: Due to its biological activity and structural properties, it is often explored for potential applications in medicinal chemistry.
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Cancer Research: Shows promise as an anticancer agent due to its ability to interact with biological targets such as enzymes or receptors within cells.
Chemical Reactivity
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine can participate in various chemical reactions due to its functional groups. For instance, when treated with strong electrophiles, this compound can undergo nitration or sulfonation reactions, leading to derivatives that may exhibit enhanced biological properties.
Comparison with Similar Compounds
Other compounds in the benzimidazole family, such as 1-ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole, also exhibit significant biological activities. The introduction of fluorine typically enhances metabolic stability and maintains biological activity, making these compounds valuable for pharmaceutical development.
Comparison Table:
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine | 712-03-8 | C10H12FN3 | Potential anticancer agent |
1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole | Not listed | C10H10F2N2 | Antimicrobial, anticancer |
5-Fluoro-2-methyl-1H-benzo[d]imidazole | 118469-15-1 | C8H7FN2 | Anticancer |
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